2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H14N2O3S. It is known for its unique structure, which includes a diazirine ring, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
Diazirine derivatives, such as this compound, are often used as photoaffinity labels in biological systems . They can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .
Mode of Action
The compound works by forming a covalent bond with its target when exposed to UV light . This is due to the presence of the diazirine group, which can form a highly reactive carbene species upon irradiation . This carbene can then insert into C-H, N-H, and O-H bonds, allowing the compound to bind to its target .
Biochemical Pathways
The ability of diazirine derivatives to covalently bind to their targets can affect various biochemical pathways depending on the nature of the target .
Result of Action
The molecular and cellular effects of the compound’s action depend on the nature of the target to which it binds. By forming a covalent bond with its target, the compound can modulate the function of the target, potentially leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 3-methyl-3H-diazirine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazirine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Triethylamine, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of alcohols .
Scientific Research Applications
2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Chemistry: As a photoaffinity label for studying molecular interactions.
Biology: In protein labeling and identification.
Industry: Used in the synthesis of complex organic molecules
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3H-diazirine-3-ethanol 4-methylbenzenesulfonate
- 2-(3-Methyl-3H-diazirin-3-yl)ethanol
- N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine hydrochloride
Uniqueness
2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate is unique due to its diazirine ring, which provides specific reactivity under UV light, making it a valuable tool in photoaffinity labeling and other research applications .
Properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-9-3-5-10(6-4-9)17(14,15)16-8-7-11(2)12-13-11/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQMGXQUJVZNBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2(N=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174698 | |
Record name | 3H-Diazirine-3-ethanol, 3-methyl-, 3-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25055-84-9 | |
Record name | 3H-Diazirine-3-ethanol, 3-methyl-, 3-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25055-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Diazirine-3-ethanol, 3-methyl-, 3-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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